Aqueous Solubility: Salt vs. Free Base
The dihydrochloride salt form of 4-Pyrrolidin-3-yl-phenylamine provides enhanced solubility in aqueous and polar solvents compared to its free base, 4-(Pyrrolidin-3-yl)aniline [1]. While specific quantitative solubility data is not provided in the source materials, the class-level inference is that salt formation is a standard strategy to improve aqueous solubility, which is critical for reaction schemes requiring precise amine functionality [1]. The free base (CAS 1203798-90-6) is a neutral molecule with lower water solubility .
| Evidence Dimension | Aqueous Solubility and Handling Properties |
|---|---|
| Target Compound Data | Enhanced solubility due to dihydrochloride salt form; offered as a stable solid for long-term storage. |
| Comparator Or Baseline | Free base: 4-(Pyrrolidin-3-yl)aniline (CAS 1203798-90-6). Solubility data not provided. |
| Quantified Difference | Not quantified in available sources; difference is inferred from class properties. |
| Conditions | General chemical handling and synthesis. |
Why This Matters
The salt form reduces experimental variability and simplifies reaction setup in aqueous or polar media, making it a more reliable choice for reproducible synthesis.
- [1] Kuujia. (2025). Cas no 1203685-33-9 (4-Pyrrolidin-3-yl-phenylamine dihydrochloride). Retrieved from https://www.kuujia.com/cas-1203685-33-9.html View Source
